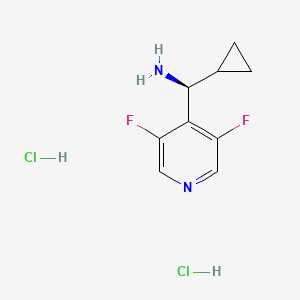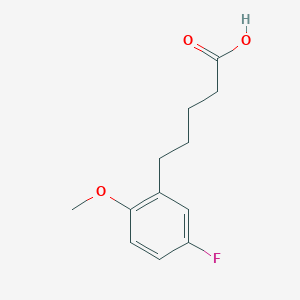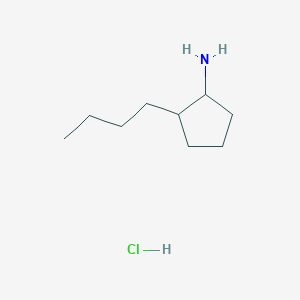
2-Butylcyclopentanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylcyclopentanamine hydrochloride is an organic compound with the molecular formula C9H19N·HCl. It is a derivative of cyclopentane, where a butyl group is attached to the second carbon of the cyclopentane ring, and an amine group is attached to the first carbon. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylcyclopentanamine hydrochloride typically involves the alkylation of cyclopentanone followed by reductive amination. One common method is as follows:
Alkylation: Cyclopentanone is reacted with butyl bromide in the presence of a strong base like sodium hydride to form 2-butylcyclopentanone.
Reductive Amination: The 2-butylcyclopentanone is then subjected to reductive amination using ammonia or a primary amine and a reducing agent such as sodium cyanoborohydride to form 2-butylcyclopentanamine.
Formation of Hydrochloride Salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Butylcyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-Butylcyclopentanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butylcyclopentanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Butylcyclopentanamine: The free amine form without the hydrochloride salt.
Cyclopentylamine: A simpler analog without the butyl group.
2-Butylcyclohexanamine: A similar compound with a cyclohexane ring instead of cyclopentane.
Uniqueness
2-Butylcyclopentanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butyl group and the cyclopentane ring influences its reactivity and interactions with other molecules, making it valuable for specialized applications.
Properties
Molecular Formula |
C9H20ClN |
|---|---|
Molecular Weight |
177.71 g/mol |
IUPAC Name |
2-butylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-5-8-6-4-7-9(8)10;/h8-9H,2-7,10H2,1H3;1H |
InChI Key |
ZVJSOCYZLAORBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



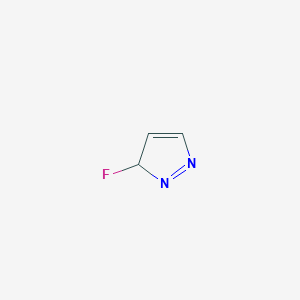
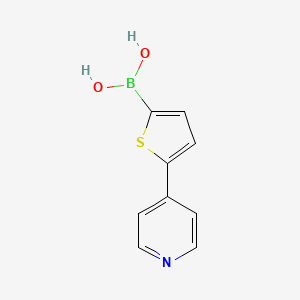
![N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine](/img/structure/B13662260.png)
![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)
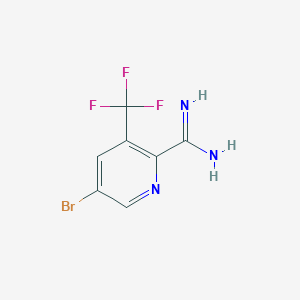
![4-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13662291.png)
![1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]](/img/structure/B13662296.png)
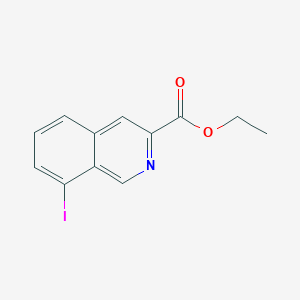

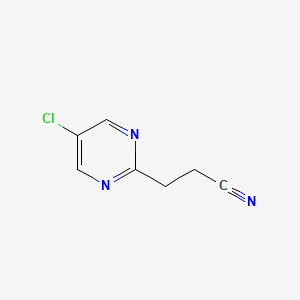
![5-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13662323.png)
